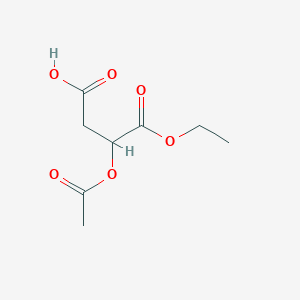

3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid

Description

Contextualization within the Chemistry of Acylated Butanoic Acid Derivatives

The introduction of an acetyloxy group transforms the parent butanoic acid into an acylated derivative. Acylation is a fundamental process in organic synthesis, often employed to introduce a protecting group or to modify the biological or chemical properties of a molecule. libretexts.org The acylation of a hydroxyl group, as would be the precursor to the acetyloxy group in this compound, is a common transformation.

Butanoic acid and its derivatives are of significant interest in various research fields. biointerfaceresearch.comnih.govresearchgate.net They are known to be involved in biological processes and have been investigated for their potential therapeutic properties. The acylation of these molecules can further diversify their applications.

Structural Significance and Research Interest in the Compound Class

The structure of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is significant due to the presence of multiple reactive centers. The carboxylic acid group provides a site for acid-base reactions and further esterification or amidation. wikipedia.org The ester group is susceptible to hydrolysis, and the acetyloxy group can also be cleaved under certain conditions. libretexts.org This multifunctionality makes compounds of this class versatile building blocks in organic synthesis.

Research into molecules with similar structural motifs often focuses on their utility as precursors for more complex molecules or as probes to study enzymatic reactions. The combination of an ester and a carboxylic acid in a dicarboxylic acid derivative allows for selective reactions at either end of the molecule. acs.org

Overview of Current Research Trajectories Involving Esterified Carboxylic Acids

Esterified carboxylic acids, particularly dicarboxylic acid esters, are a major focus of research and industrial application. aip.orgnih.govijcce.ac.ir They are widely used as plasticizers, solvents, and in the synthesis of polymers. aip.orgijcce.ac.ir Research in this area is often driven by the need for new materials with specific properties, such as biodegradability or improved performance characteristics.

The synthesis of these esters is a well-studied area, with numerous methods available for their preparation. aip.orgresearchgate.net Fischer esterification, using an acid catalyst, is a common method for producing esters from carboxylic acids and alcohols. aip.org The study of esterification reactions, including their kinetics and optimization, remains an active area of research. researchgate.net

Interactive Data Tables

Due to the lack of specific experimental data for this compound, the following table provides predicted or analogous data based on the properties of structurally related compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C8H12O6 |

| Molecular Weight | 204.18 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Solubility | Expected to have some solubility in water and good solubility in organic solvents |

| Key Functional Groups | Carboxylic acid, Ester (ethyl), Acetyloxy |

Table 2: Reactivity of Functional Groups

| Functional Group | Common Reactions |

| Carboxylic Acid | Deprotonation (salt formation), Esterification, Amidation, Reduction |

| Ethyl Ester | Hydrolysis (acid or base catalyzed), Transesterification, Ammonolysis |

| Acetyloxy Group | Hydrolysis (cleavage to alcohol and acetic acid) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyloxy-4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYRJIGDJYRCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 3 Acetyloxy 4 Ethoxy 4 Oxobutanoic Acid

De Novo Synthesis Strategies and Reaction Pathways

The construction of the 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid molecule hinges on the precise installation of its key functional groups: a carboxylic acid, an ethyl ester, and an acetate (B1210297) ester, all arrayed on a four-carbon backbone. Synthetic strategies primarily revolve around the manipulation of dicarboxylic acids and their derivatives, with malic acid and malonic esters emerging as prominent starting points.

Esterification and Acylation Reactions in Compound Formation

The formation of the ester linkages in this compound is a critical aspect of its synthesis. The presence of both a carboxylic acid and an ester functional group necessitates selective reaction conditions.

One plausible route involves the selective mono-esterification of a suitable precursor like malic acid. Studies have shown that the esterification of malic acid with alcohols can be achieved using various catalysts. However, a significant challenge lies in preventing the formation of diesters and byproducts such as fumaric and maleic acid esters, which can arise from dehydration reactions under acidic conditions. finechem-mirea.ru To circumvent this, enzymatic or milder catalytic systems are often preferred. For instance, boric acid has been demonstrated to catalyze the selective monoesterification of malonic acid, a principle that could potentially be adapted for malic acid. researchgate.net

Following the formation of a mono-ethyl malate (B86768) precursor, the subsequent acylation of the secondary hydroxyl group is required. This transformation can be accomplished using acetylating agents like acetyl chloride or acetic anhydride (B1165640), often in the presence of a base to neutralize the liberated acid. The acylation of related compounds, such as diethyl malonate, has been well-documented and can be achieved in high yields. acs.orgacs.org

An alternative strategy could involve starting with a pre-acetylated precursor, such as acetamidomalonate, and then performing the necessary esterification and other transformations. wikipedia.org

Carbon-Carbon Bond Forming Reactions Relevant to the Butanoic Acid Scaffold

While the target molecule can be synthesized from a C4 precursor like malic acid, carbon-carbon bond-forming reactions are fundamental to constructing the butanoic acid scaffold itself from smaller building blocks. The malonic ester synthesis stands out as a classic and versatile method for preparing carboxylic acids. masterorganicchemistry.comlibretexts.org This reaction involves the alkylation of a malonic ester enolate with an appropriate electrophile, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. By choosing the correct alkylating agent, a variety of substituted butanoic acids can be synthesized.

Another relevant C-C bond-forming reaction is the acetoacetic ester synthesis , which is analogous to the malonic ester synthesis but yields ketones instead of carboxylic acids. youtube.com While not directly applicable for the synthesis of the target carboxylic acid, the principles of enolate alkylation are central.

The table below summarizes key reactions pertinent to the synthesis of the butanoic acid backbone.

| Reaction Name | Description | Relevance to Scaffold Synthesis |

| Malonic Ester Synthesis | Alkylation of a malonic ester enolate followed by hydrolysis and decarboxylation to form a carboxylic acid. | Directly applicable for creating the substituted butanoic acid chain. |

| Acetoacetic Ester Synthesis | Alkylation of an acetoacetic ester enolate followed by hydrolysis and decarboxylation to form a ketone. | Demonstrates the principle of enolate alkylation for C-C bond formation. |

| Aldol Condensation | Reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound. | Can be used to build the carbon backbone, which can then be further modified. |

Stereoselective Synthesis of this compound Isomers

The carbon atom at the 3-position of this compound is a chiral center. Consequently, the synthesis of enantiomerically pure or enriched isomers requires stereoselective methods.

Diastereoselective Control in Multi-step Synthesis

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is crucial. This is known as diastereoselective synthesis. While this compound has only one stereocenter, diastereoselectivity becomes a critical consideration in the synthesis of more complex derivatives or in synthetic routes that proceed through intermediates with multiple chiral centers.

For example, in the synthesis of substituted β-lactams from acetoxyketene and imines, the Staudinger [2+2] cycloaddition can proceed with high diastereoselectivity, controlling the relative stereochemistry of the substituents on the β-lactam ring. researchgate.netnih.gov Similarly, cascade reactions, such as the double Michael addition of curcumins to arylidenemalonates, can lead to the formation of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org These examples highlight the powerful strategies available to control stereochemistry in complex molecule synthesis.

Derivatization Techniques for Structural Modification and Functionalization

The functional groups present in this compound—the carboxylic acid, the ethyl ester, and the acetate ester—offer multiple sites for derivatization, allowing for the synthesis of a wide range of structurally related compounds with potentially different properties.

The carboxylic acid group can be converted into a variety of other functional groups. For instance, it can be reduced to a primary alcohol, converted to an acid chloride to facilitate amide or ester formation with different alcohols or amines, or undergo Curtius or Schmidt rearrangement to form an amine.

The ethyl ester can be hydrolyzed back to the carboxylic acid or transesterified with other alcohols to introduce different alkyl or aryl groups.

The acetate ester can be hydrolyzed to reveal the secondary hydroxyl group, which can then be further functionalized. For example, it could be oxidized to a ketone, or etherified with various alkylating agents.

Furthermore, the methylene (B1212753) group adjacent to the carbonyl groups (the α-carbon) is activated and can be a site for further functionalization through enolate chemistry, similar to the principles of the malonic ester synthesis. masterorganicchemistry.com

The derivatization of amino compounds with reagents like diethyl ethoxymethylenemalonate (DEEMM) is a common technique in analytical chemistry for improving chromatographic separation and detection. nih.gov While this is an analytical application, it demonstrates the reactivity of malonate derivatives and the potential for introducing new functionalities.

The table below outlines some potential derivatization reactions for this compound.

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid | Reduction | 3-(Acetyloxy)-4-ethoxy-1,4-butanediol |

| Amide Formation | N-substituted 3-(acetyloxy)-4-ethoxy-4-oxobutanamides | |

| Esterification | Diesters of 3-acetoxybutanedioic acid | |

| Ethyl Ester | Hydrolysis | 3-(Acetyloxy)butanedioic acid |

| Transesterification | Esters with different alcohol moieties | |

| Acetate Ester | Hydrolysis | 3-Hydroxy-4-ethoxy-4-oxobutanoic acid |

| Transesterification | Esters with different acyl groups | |

| α-Carbon | Alkylation | 2-Alkyl-3-(acetyloxy)-4-ethoxy-4-oxobutanoic acids |

Reactions at the Acetyloxy Moiety

The acetyloxy group, an ester of acetic acid and the secondary alcohol of what was once malic acid, is a key feature of the molecule. Its reactivity is primarily centered around cleavage of the acetyl group, a process known as deacetylation. This transformation is fundamental for unmasking the hydroxyl group, which can then be used in further synthetic steps.

Deacetylation Reactions

Deacetylation is the removal of an acetyl group from a molecule. encyclopedia.pub In the context of this compound, this reaction would yield (3R)-4-ethoxy-3-hydroxy-4-oxobutanoic acid. nih.gov This transformation can be achieved under various conditions, including acidic or basic hydrolysis.

| Reagent/Condition | Description | Product |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Acid-catalyzed hydrolysis is a common method for deacetylation. The reaction typically requires heating. | (3R)-4-ethoxy-3-hydroxy-4-oxobutanoic acid |

| Aqueous Base (e.g., NaOH, K₂CO₃) | Base-catalyzed hydrolysis (saponification) is also effective. However, it can also hydrolyze the ethyl ester, leading to the dicarboxylic acid. | (3R)-4-ethoxy-3-hydroxy-4-oxobutanoic acid and/or 3-hydroxy-butanedioic acid |

| Enzymatic Deacetylation | Lipases and esterases can be used for selective deacetylation under mild conditions, which can be advantageous when other sensitive functional groups are present. | (3R)-4-ethoxy-3-hydroxy-4-oxobutanoic acid |

This table presents generalized deacetylation reactions applicable to the acetyloxy moiety.

Transformations Involving the Ethoxy Ester and Carboxylic Acid Groups

The presence of both a carboxylic acid and an ethoxy ester group on the butanedioic acid backbone opens up a wide range of possible transformations. These include hydrolysis, esterification, amidation, and reduction.

Hydrolysis and Esterification

The ethoxy ester can be hydrolyzed to the corresponding dicarboxylic acid, O-acetylmalic acid, under acidic or basic conditions. Conversely, the free carboxylic acid group can be esterified to form a diester. Selective hydrolysis of the ethyl ester without affecting the acetyloxy group can be challenging and may require enzymatic methods for high selectivity.

Transesterification, the conversion of one ester to another, is also a feasible reaction. For example, reacting this compound with a different alcohol in the presence of an acid or base catalyst can replace the ethoxy group. google.com

Amidation

The carboxylic acid can be converted to an amide by reaction with an amine, typically in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction forms a C-N bond and is a cornerstone of peptide synthesis.

Reduction

Both the carboxylic acid and the ester group can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both functional groups to yield the corresponding diol. More selective reducing agents may allow for the reduction of one group over the other.

| Transformation | Reagent/Condition | Product |

| Ester Hydrolysis | Aqueous Acid or Base | 3-(Acetyloxy)butanedioic acid |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Di-ester of 3-(acetyloxy)butanedioic acid |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Corresponding amide |

| Reduction | LiAlH₄ | Corresponding diol |

This table outlines potential transformations of the ester and carboxylic acid functionalities based on general organic chemistry principles.

Catalytic Methods and Reaction Optimization for Enhanced Yield and Selectivity

The synthesis of this compound and its subsequent reactions can be significantly improved through the use of catalysts and reaction optimization. A likely synthetic route to the title compound is the ring-opening of acetylsuccinic anhydride with ethanol (B145695). wikipedia.orgchemguide.co.uk

Catalytic Synthesis

The esterification of succinic anhydride with an alcohol to form a monoester is a well-established reaction. wikipedia.org This reaction can be catalyzed by both acids and bases. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlite IR-120), offers advantages in terms of ease of separation and catalyst reusability. researchgate.net Research on the selective monoesterification of dicarboxylic acids has shown that using ion-exchange resins in a mixed solvent system can lead to high yields of the desired monoester.

Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the synthesis and transformation of esters due to the high selectivity and mild reaction conditions. Lipases can be used for the enantioselective acylation of alcohols or the selective hydrolysis of esters. researchgate.net For instance, Pseudomonas cepacia lipase (B570770) has been used for the regio- and enantioselective ring-opening of itaconic anhydride, a related cyclic anhydride, to produce valuable monoesters. researchgate.net

Reaction Optimization

Optimizing reaction conditions is crucial for maximizing yield and selectivity. Key parameters to consider include:

Solvent: The choice of solvent can influence reaction rates and selectivity. For instance, in the monoesterification of dicarboxylic acids, using a non-polar solvent in conjunction with an ester can enhance selectivity.

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can lead to faster reactions but may also promote side reactions or decomposition.

Catalyst Loading: The amount of catalyst used can impact the reaction rate.

Stoichiometry of Reactants: The molar ratio of reactants can be adjusted to drive the reaction towards the desired product.

| Catalyst Type | Example | Application | Advantages |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Esterification | Low cost, effective |

| Heterogeneous Acid | Ion-Exchange Resin (e.g., Dowex 50WX2) | Monoesterification of diacids | Easy separation, reusable, high selectivity |

| Enzyme | Lipase (e.g., from Pseudomonas cepacia) | Enantioselective acylation/hydrolysis | High selectivity, mild conditions, environmentally friendly researchgate.net |

This table summarizes various catalytic approaches that can be applied to the synthesis and transformation of the title compound, with examples drawn from related chemical systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetyloxy 4 Ethoxy 4 Oxobutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number of distinct proton environments and their connectivity within a molecule. In the case of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid, distinct signals are expected for the protons of the ethyl group, the acetyl group, and the succinic acid backbone.

The ethoxy group will exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). bris.ac.uk The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is due to coupling with the two adjacent methylene protons. The chemical shift of the methylene quartet is expected to be further downfield (around 4.2 ppm) due to the deshielding effect of the adjacent oxygen atom. bris.ac.ukyoutube.com The methyl triplet would appear more upfield (around 1.3 ppm). bris.ac.ukyoutube.com

The acetyl group's methyl protons (-COCH₃) are expected to produce a singlet in the spectrum, as there are no adjacent protons to cause splitting. bris.ac.uk This signal would likely appear around 2.1 ppm. The methine proton (-CH(OAc)-) and the methylene protons (-CH₂COOH) of the butanoic acid backbone will present as a more complex splitting pattern, likely a multiplet, due to coupling with each other. The methine proton, being attached to a carbon bearing an electronegative oxygen atom from the acetyloxy group, will be shifted downfield. The chemical shifts for the protons on the carbon adjacent to a carbonyl group are typically found near 2 δ. libretexts.orgopenstax.org

A predicted ¹H NMR data table for this compound is presented below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~5.5 | Doublet of Doublets | 1H | -CH(OAc)- |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~2.8 | Multiplet | 2H | -CH₂COOH |

| ~2.1 | Singlet | 3H | -COCH₃ |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is generally not observed, resulting in a spectrum of singlet peaks for each unique carbon atom in a broadband-decoupled spectrum. libretexts.orgpressbooks.pub

For this compound, eight distinct carbon signals are anticipated. The carbonyl carbons of the ester and carboxylic acid functional groups are expected to resonate at the most downfield chemical shifts, typically in the range of 160-180 ppm. libretexts.orgfiveable.mepressbooks.pub Specifically, the ester carbonyl carbon tends to be slightly more upfield than the carboxylic acid carbonyl carbon. The carbon atom attached to the acetyloxy group (-CH(OAc)-) will also be significantly deshielded due to the electronegative oxygen atom. The carbons of the ethyl group and the acetyl methyl group will appear at higher field.

A predicted ¹³C NMR data table is provided below.

| Chemical Shift (δ) (ppm) | Assignment |

| ~172 | -COOH |

| ~170 | -C(O)O- (ester) |

| ~169 | -OC(O)CH₃ |

| ~69 | -CH(OAc)- |

| ~61 | -OCH₂CH₃ |

| ~35 | -CH₂COOH |

| ~21 | -COCH₃ |

| ~14 | -OCH₂CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. youtube.com For this compound, a COSY spectrum would show a cross-peak between the methine proton and the adjacent methylene protons of the butanoic acid backbone, confirming their connectivity. It would also show a correlation between the methylene and methyl protons of the ethyl group. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu The HSQC spectrum would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~5.5 ppm would show a cross-peak with the carbon signal at ~69 ppm, confirming the -CH(OAc)- fragment.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com HMBC is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. youtube.com Key HMBC correlations would be expected between:

The protons of the ethyl group and the ester carbonyl carbon.

The methine proton and the carbonyl carbons of the ester and the acetyl group.

The methylene protons and the carbonyl carbon of the carboxylic acid and the methine carbon.

The acetyl methyl protons and the acetyl carbonyl carbon.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy, which allows for the determination of its elemental formula. For this compound (C₈H₁₂O₆), the calculated exact mass is 204.0634 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Analysis

The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on the ionization method used.

Electron Ionization (EI) : EI is a hard ionization technique that typically leads to extensive fragmentation. The mass spectrum of an ethyl ester under EI often shows a characteristic fragmentation pattern. nih.govlibretexts.org For this compound, the molecular ion peak ([M]⁺) at m/z 204 might be observed, though it could be weak. Common fragmentation pathways would include:

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 159.

Loss of an ethoxy radical (•OCH₂CH₃) followed by loss of CO to give a fragment at m/z 131.

Cleavage of the C-C bond adjacent to the ester, leading to the loss of the ethoxycarbonyl group.

Loss of the acetyl group.

The base peak in the spectrum of ethyl acetate (B1210297) is often the acetyl cation [CH₃CO]⁺ at m/z 43. bris.ac.uk A prominent peak at this m/z would also be expected for the title compound.

A predicted EI-MS fragmentation table is shown below.

| m/z | Proposed Fragment |

| 204 | [C₈H₁₂O₆]⁺ (Molecular Ion) |

| 159 | [M - OCH₂CH₃]⁺ |

| 145 | [M - COOCH₂CH₃]⁺ |

| 131 | [M - OCH₂CH₃ - CO]⁺ |

| 103 | [M - COOCH₂CH₃ - CH₂CO]⁺ |

| 45 | [COOCH₂CH₃]⁺ |

| 43 | [CH₃CO]⁺ (likely base peak) |

Electrospray Ionization (ESI) : ESI is a soft ionization technique that typically results in less fragmentation and often shows the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ or [M+NH₄]⁺. nih.govnih.gov For this compound, in positive ion mode, a strong signal for the protonated molecule [C₈H₁₃O₆]⁺ at m/z 205 would be expected. In negative ion mode, the deprotonated molecule [C₈H₁₁O₆]⁻ at m/z 203 would be observed. Tandem MS (MS/MS) experiments on these parent ions could then be performed to induce fragmentation and gain further structural information. Common losses in ESI-MS/MS would include the neutral loss of acetic acid (60 Da) or ethanol (B145695) (46 Da). Acetylation has been shown to improve fragmentation patterns in ESI, leading to better sequence information for peptides. mdpi.com For carboxylic acids, fragmentation in negative ESI mode can involve the loss of H₂O or CO₂. consensus.appcam.ac.uk

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. While a full experimental MS/MS spectrum of this compound is not publicly available, a predictive fragmentation analysis can be conducted based on its chemical structure.

In a typical MS/MS experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Subsequent collision-induced dissociation (CID) of the precursor ion would lead to the cleavage of the most labile bonds.

For this compound, key fragmentation pathways can be anticipated. The ester linkages are prone to cleavage, leading to the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group (-COOCH₂CH₃). Another likely fragmentation would involve the loss of the acetyl group (-COCH₃) or acetic acid (CH₃COOH) from the acetyloxy moiety. The cleavage of the carbon-carbon backbone is also possible, providing further structural information.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | Loss of ethoxy radical | •OCH₂CH₃ |

| [M+H]⁺ | Loss of ethanol | HOCH₂CH₃ |

| [M+H]⁺ | Loss of acetyl group | •COCH₃ |

| [M+H]⁺ | Loss of acetic acid | CH₃COOH |

| [M-H]⁻ | Loss of CO₂ | CO₂ |

| [M-H]⁻ | Loss of ketene | H₂C=C=O |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum is a plot of absorbance versus wavenumber and is unique for each compound. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. pressbooks.puborgchemboulder.comvscht.cz

The most prominent features would be the strong carbonyl (C=O) stretching vibrations. pressbooks.puborgchemboulder.com Due to the presence of three distinct carbonyl environments (carboxylic acid, ethyl ester, and acetyl group), a broad and complex carbonyl absorption region is anticipated. The carboxylic acid O-H stretch is also a key diagnostic band, typically appearing as a very broad absorption over a wide range of wavenumbers. orgchemboulder.comvscht.cz

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic acid | 3300 - 2500 | Strong, very broad |

| C-H stretch | Alkyl | 2980 - 2850 | Medium to strong |

| C=O stretch | Ester (acetyl) | ~1760 | Strong |

| C=O stretch | Ester (ethyl) | ~1740 | Strong |

| C=O stretch | Carboxylic acid | ~1710 | Strong |

| C-O stretch | Esters, Carboxylic acid | 1300 - 1100 | Strong |

| O-H bend | Carboxylic acid | 1440 - 1395 | Medium |

| C-H bend | Alkyl | 1470 - 1370 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

For this compound, the carbonyl stretching vibrations would also be observable in the Raman spectrum, although typically with lower intensity than in the IR spectrum. ias.ac.in The C-C backbone and C-H stretching and bending vibrations would be clearly visible. researchgate.net Raman spectroscopy can be particularly useful for studying the conformational properties of the molecule in different physical states (solid or liquid) or in solution. rsc.orgbohrium.com

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch | Alkyl | 2980 - 2850 | Strong |

| C=O stretch | Esters, Carboxylic acid | 1760 - 1690 | Medium |

| C-C stretch | Backbone | 1100 - 800 | Medium to strong |

| C-O stretch | Esters, Carboxylic acid | 1300 - 1100 | Medium |

| Skeletal deformations | Backbone | < 600 | Medium to strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The structure of this compound lacks any extended conjugated systems. The primary chromophores are the three isolated carbonyl groups (C=O). These groups undergo weak n → π* (an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital) transitions. masterorganicchemistry.comjove.com These transitions are typically symmetry-forbidden, resulting in low molar absorptivity (ε). davuniversity.org

Consequently, the UV-Vis spectrum of this compound is expected to show a weak absorption band in the ultraviolet region, likely around 200-220 nm. No significant absorption in the visible region of the electromagnetic spectrum is anticipated, meaning the compound is colorless. The absence of strong absorption bands at higher wavelengths confirms the lack of conjugation in the molecular structure. masterorganicchemistry.comresearchgate.net

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Chromophore | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| n → π* | C=O (Ester, Carboxylic Acid) | ~200 - 220 | Low |

Computational Chemistry and Quantum Mechanical Investigations of 3 Acetyloxy 4 Ethoxy 4 Oxobutanoic Acid

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For a flexible molecule like 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid, which possesses several rotatable single bonds, multiple energy minima, or conformers, may exist.

A thorough conformational search would identify the various stable conformers and their relative energies. This process reveals the most likely shapes the molecule will adopt. The results of such a study would typically be presented in a table listing the relative energies of the different conformers.

Illustrative Data Table for Conformational Analysis (Note: This table is a hypothetical representation of expected results from a DFT calculation and does not represent actual data for this compound.)

| Conformer | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0.00 |

| 2 | 1.25 |

| 3 | 2.89 |

This data would indicate that conformer 1 is the most stable, and therefore the most abundant, at equilibrium. The geometrical parameters for the global minimum conformer, such as bond lengths, bond angles, and dihedral angles, would be precisely calculated, providing a detailed structural blueprint of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

DFT calculations provide the energies of these frontier orbitals. For this compound, the HOMO would likely be localized on the oxygen atoms of the carboxyl and acetyloxy groups, which have lone pairs of electrons. The LUMO would likely be centered on the carbonyl groups, which are electron-deficient.

The HOMO-LUMO gap also provides an approximation of the energy required for the lowest-energy electronic transition, which is relevant to the molecule's UV-Vis spectroscopic properties.

Hypothetical HOMO-LUMO Data Table (Note: This table is a hypothetical representation of expected results from a DFT calculation.)

| Parameter | Energy (eV) |

| E(HOMO) | -7.5 |

| E(LUMO) | -1.2 |

| HOMO-LUMO Gap | 6.3 |

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP map would likely show negative potential (typically colored red or orange) around the oxygen atoms of the carbonyl and ether functionalities, indicating these are sites prone to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the acidic hydrogen of the carboxylic acid group, highlighting its susceptibility to deprotonation by a base.

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de This method allows for a quantitative understanding of electron delocalization and hyperconjugative interactions.

For the target molecule, NBO analysis would quantify the interactions between filled (donor) and empty (acceptor) orbitals. For instance, it could reveal the delocalization of the lone pairs on the oxygen atoms into adjacent anti-bonding orbitals (e.g., π* of a C=O bond). The strength of these interactions is given by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. materialsciencejournal.orgwisc.edu

Illustrative NBO Analysis Data Table (Note: This table is a hypothetical representation of expected results from an NBO analysis and does not represent actual data for this compound.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) of C=O | π* (C=O) | ~20-30 |

| σ (C-H) | σ* (C-C) | ~1-5 |

This analysis provides a detailed picture of the electronic communication within the molecule, explaining the influence of substituent groups on stability and reactivity.

Fukui Function Analysis for Predicting Chemical Reactivity and Selectivity

The Fukui function is a reactivity descriptor derived from DFT that helps to predict which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

By calculating the condensed Fukui functions for each atom in this compound, one could predict the most likely sites for various chemical reactions. For example, the site with the highest value for nucleophilic attack would be the most electrophilic center, likely the carbonyl carbons. The site with the highest value for electrophilic attack would be the most nucleophilic, likely the carbonyl oxygens.

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, each peak can be assigned to a specific vibrational mode (e.g., C=O stretch, C-H bend). This is invaluable for structural elucidation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. nmrdb.org DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. These predicted spectra can aid in the assignment of experimental NMR signals, especially for complex molecules. For this compound, this would help to distinguish between the various methylene (B1212753) and methyl protons and carbons.

Mechanistic Reactivity Studies of 3 Acetyloxy 4 Ethoxy 4 Oxobutanoic Acid

Hydrolytic Stability and Ester Cleavage Mechanisms

The hydrolytic stability of 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid is primarily determined by the reactivity of its two ester linkages: the acetyl group at the C3 position and the ethyl ester at the C4 position. Hydrolysis, a reaction with water, can lead to the cleavage of these ester bonds, yielding acetic acid, ethanol (B145695), and 3-hydroxy-4-oxobutanoic acid (malic acid) derivatives. libretexts.orglibretexts.org The reaction can proceed uncatalyzed, but it is generally slow. chemguide.co.uk

The mechanism of uncatalyzed ester hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol and the carboxylic acid. The relative rates of hydrolysis of the acetyl and ethyl esters would depend on several factors, including steric hindrance and the electronic effects of the substituents. Generally, less sterically hindered esters and those with more electron-withdrawing groups on the acyl portion hydrolyze faster.

Due to the presence of a neighboring carboxylic acid group, the hydrolysis of the ester groups in this compound can be subject to intramolecular catalysis. rsc.org The carboxylic acid group can act as a general acid or a general base, or even as a nucleophile, to accelerate the hydrolysis of the adjacent ester functionalities. acs.orgacs.org This phenomenon, known as neighboring group participation, can significantly enhance the rate of hydrolysis compared to a similar ester without such a participating group. rsc.org For instance, the carboxyl group can facilitate the formation of a cyclic anhydride (B1165640) intermediate, which is then rapidly hydrolyzed.

The relative stability of the two esters is a key consideration. The acetyl group, being derived from a stronger acid (acetic acid) compared to the ethyl ester of a dicarboxylic acid, might be expected to be a better leaving group in certain mechanistic pathways. However, the proximity of the free carboxylic acid to the ethyl ester could lead to preferential intramolecular catalysis of the latter.

Acid-Catalyzed and Base-Catalyzed Reactions

The hydrolysis of both ester groups in this compound is significantly accelerated by the presence of acids or bases.

Acid-Catalyzed Hydrolysis:

In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.comyoutube.comyoutube.com The reaction is reversible, and the position of the equilibrium is dependent on the concentration of water. libretexts.org The mechanism for acid-catalyzed hydrolysis is generally described as AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). rsc.org

The relative rates of acid-catalyzed hydrolysis of the acetyl and ethyl esters would be influenced by steric factors and the stability of the formed carbocation-like transition state. It is plausible that the less hindered ethyl ester might undergo hydrolysis at a slightly different rate than the acetyl ester.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide (B78521) ions, ester hydrolysis is effectively irreversible. libretexts.orgresearchgate.net The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses to form a carboxylate salt and an alcohol. The final deprotonation of the resulting carboxylic acid by the base drives the reaction to completion. internationaljournalssrg.org

The rate of saponification is typically second order, being first order in both the ester and the hydroxide ion. internationaljournalssrg.org The relative reactivity of the two ester groups in this compound under basic conditions would be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the second ester group and the carboxylic acid would influence the electrophilicity of each carbonyl carbon. Studies on the alkaline hydrolysis of succinate (B1194679) esters have shown that the first hydrolysis step is faster than the second, with the ratio of the rate constants (k₁/k₂) being influenced by the solvent and temperature. ias.ac.in

Interactions with Biological Reagents and Solvents

The reactivity of this compound with biological reagents is of interest due to its structural similarity to metabolic intermediates. Biological systems are rich in nucleophiles, such as water, amines, and thiols, which can potentially react with the ester groups.

Enzymes, particularly esterases, could catalyze the hydrolysis of the acetyl and ethyl esters. The specificity of such enzymes would determine which ester is cleaved preferentially. For example, studies on the hydrolysis of succinic acid esters in biological systems have shown that esterase activity is present in various tissues. nih.gov The rate of enzymatic hydrolysis would depend on the specific enzyme, its concentration, and the reaction conditions.

The free amine groups of amino acids and proteins can also act as nucleophiles and react with the esters via aminolysis, forming amides. The rate of aminolysis is generally dependent on the nucleophilicity of the amine and the reactivity of the ester.

The solvent environment can also play a significant role in the reactivity of the molecule. In polar protic solvents like water, hydrolysis reactions are favored. In aprotic solvents, other reaction pathways might become more prominent. The solubility and conformation of the molecule can also be influenced by the solvent, which in turn can affect its reactivity.

Reaction Kinetics and Thermodynamic Parameters

While specific kinetic and thermodynamic data for this compound are not available in the literature, we can infer expected trends based on related compounds.

Reaction Kinetics:

The hydrolysis of the esters would follow pseudo-first-order kinetics under conditions where the concentration of water or the catalyst (acid or base) is in large excess. youtube.comuniba.skyoutube.com The rate constants for the hydrolysis of the acetyl and ethyl esters (kacetyl and kethyl) would be different.

Illustrative Hypothetical Kinetic Data for Ester Hydrolysis at 25°C

| Condition | Rate Constant (k) [s⁻¹] |

| Uncatalyzed Hydrolysis (kobs) | 1 x 10⁻⁸ |

| Acid-Catalyzed Hydrolysis (kH+) [M⁻¹s⁻¹] | 5 x 10⁻⁵ |

| Base-Catalyzed Hydrolysis (kOH-) [M⁻¹s⁻¹] | 1 x 10⁻¹ |

This data is hypothetical and for illustrative purposes only, based on general values for similar ester hydrolyses.

The ratio of the rate constants for the two hydrolysis steps in dicarboxylic acid esters is often greater than 1, indicating that the first hydrolysis is faster than the second. For diethyl succinate, the k₁/k₂ ratio has been reported to be around 2. ias.ac.in

Thermodynamic Parameters:

The hydrolysis of esters is typically an exothermic process, with a negative enthalpy change (ΔH). The entropy change (ΔS) is often small or slightly negative. The Gibbs free energy change (ΔG) for ester hydrolysis is generally negative, indicating a spontaneous process under standard conditions.

Thermodynamic data for the esterification of succinic acid with ethanol suggests that the reaction equilibrium is influenced by the concentration of reactants and water activity. nih.gov The standard Gibbs free energy of reaction can be determined from the thermodynamic equilibrium constant. nih.gov Thermodynamic properties for succinic acid itself have been well-characterized. umich.eduumich.edu

Metabolic Fate and Biotransformation Studies of 3 Acetyloxy 4 Ethoxy 4 Oxobutanoic Acid in Vitro and Mechanistic Focus

In Vitro Enzymatic Hydrolysis and Product Identification

The primary metabolic transformation anticipated for 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is enzymatic hydrolysis. The presence of two ester linkages makes it a prime substrate for esterase enzymes, which are ubiquitous in biological systems. sigmaaldrich.com These enzymes catalyze the cleavage of ester bonds, a fundamental reaction in the metabolism of many drugs and xenobiotics. sigmaaldrich.comleebio.com

The hydrolysis of this compound would likely proceed in a stepwise manner, targeting both the acetyloxy and ethoxy ester groups. The expected initial hydrolysis products would be:

3-Hydroxy-4-ethoxy-4-oxobutanoic acid and Acetic acid , resulting from the cleavage of the acetyl ester.

3-(Acetyloxy)butanedioic acid and Ethanol (B145695) , resulting from the cleavage of the ethyl ester.

Subsequent hydrolysis of the remaining ester group in these initial metabolites would ultimately lead to the formation of 3-hydroxybutanedioic acid (malic acid) and succinic acid , along with acetic acid and ethanol.

Porcine liver esterase (PLE) is a well-characterized and widely used enzyme in in vitro studies to model mammalian esterase activity. sigmaaldrich.comscientificlabs.co.uknih.gov It is known to hydrolyze a broad range of esters, including those of dicarboxylic acids. scientificlabs.co.uk The activity of PLE is influenced by the chain length of the dicarboxylic acid, showing a preference for shorter chains. scientificlabs.co.uk Given that this compound is a derivative of succinic acid, a C4 dicarboxylic acid, it is expected to be a good substrate for PLE.

Table 1: Predicted Products of In Vitro Enzymatic Hydrolysis of this compound

| Initial Substrate | Enzyme | Primary Hydrolysis Products | Secondary Hydrolysis Products | Final Products |

| This compound | Esterases (e.g., PLE) | 3-Hydroxy-4-ethoxy-4-oxobutanoic acid + Acetic acid | 3-Hydroxybutanedioic acid + Ethanol | Succinic acid, Malic acid, Acetic acid, Ethanol |

| 3-(Acetyloxy)butanedioic acid + Ethanol | 3-Hydroxybutanedioic acid + Acetic acid |

This table is based on predicted metabolic pathways and has not been experimentally verified for this specific compound.

Pathways of Biotransformation in Isolated Cellular Systems (e.g., cell cultures, microbial systems)

Isolated cellular systems, such as cell cultures and microbial systems, provide a controlled environment to study the biotransformation of compounds. Microbial systems, in particular, are known for their diverse enzymatic capabilities, including the hydrolysis of acetylated compounds. nih.gov

In a microbial system, such as one employing yeast or bacteria, this compound would likely undergo hydrolysis mediated by microbial esterases. The parent compound of the ethoxy ester, 4-ethoxy-4-oxobutanoic acid (monoethyl succinate), has been identified as a metabolite in Saccharomyces cerevisiae (yeast). nih.gov This suggests that yeast and other microorganisms possess the enzymatic machinery to process succinate (B1194679) esters.

The biotransformation pathway in a microbial system would likely mirror the enzymatic hydrolysis described previously, yielding succinic acid, malic acid, acetic acid, and ethanol. These final products are common central metabolites that can be readily integrated into the microorganism's metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov Microbial production of succinic acid is a well-established biotechnological process, highlighting the capability of these organisms to handle this dicarboxylic acid. researchgate.netresearchgate.netmdpi.comgoogle.com

Table 2: Putative Biotransformation of this compound in a Microbial System

| Substrate | Microbial System | Key Enzymes | Primary Metabolites | Fate of Metabolites |

| This compound | e.g., Saccharomyces cerevisiae, E. coli | Esterases, Acyltransferases | 4-Ethoxy-4-oxobutanoic acid, 3-(Acetyloxy)butanedioic acid | Further hydrolysis |

| 4-Ethoxy-4-oxobutanoic acid | Esterases | Succinic acid + Ethanol | Entry into central metabolism (TCA cycle) | |

| 3-(Acetyloxy)butanedioic acid | Esterases | Malic acid + Acetic acid | Entry into central metabolism (TCA cycle) |

This table represents a hypothetical pathway based on known microbial metabolic capabilities.

Isotopic Labeling Studies for Tracing Metabolic Flux and Compound Fate

Isotopic labeling is a powerful technique to trace the metabolic fate of a compound and quantify the flux through various metabolic pathways. nih.govacs.orgnih.gov By replacing one or more atoms in this compound with a stable isotope (e.g., ¹³C or ²H), its metabolic products can be distinguished from endogenous molecules using mass spectrometry or NMR spectroscopy. biorxiv.orgcolab.ws

A hypothetical isotopic labeling study could involve synthesizing ¹³C-labeled this compound. For instance, labeling the carboxyl carbons or the acetyl group would allow for precise tracking of these moieties.

Hypothetical Study Design:

Synthesis: Synthesize 3-([¹³C₂]Acetyloxy)-4-ethoxy-4-oxobutanoic acid.

Incubation: Incubate the labeled compound with an in vitro system (e.g., liver microsomes, cell culture, or a microbial culture).

Analysis: Analyze the cell lysates and culture medium at different time points using LC-MS to identify and quantify the labeled metabolites.

Expected Outcomes:

The appearance of [¹³C₂]acetic acid would confirm the hydrolysis of the acetyl group.

The detection of labeled succinic acid or malic acid would elucidate the complete breakdown of the parent compound and its entry into central carbon metabolism.

The rate of appearance and disappearance of labeled intermediates would provide quantitative data on the kinetics of the metabolic reactions.

This approach would provide definitive evidence for the proposed metabolic pathways and allow for the quantification of the relative rates of hydrolysis of the two different ester groups.

Comparative Biotransformation with Related Carboxylic Acid Derivatives

The metabolic profile of this compound can be understood in the context of related carboxylic acid derivatives.

Dicarboxylic Acid Esters: The enzymatic hydrolysis of dicarboxylic acid esters is well-documented. Porcine liver esterase, for example, readily hydrolyzes dialkyl esters of short-chain dicarboxylic acids to their corresponding monoesters and diacids. scientificlabs.co.uk The efficiency of this hydrolysis decreases as the carbon chain length of the dicarboxylic acid increases. scientificlabs.co.uk This supports the prediction that the succinate backbone of the target compound makes it a likely substrate for esterases.

Acyloxy Esters: The hydrolysis of the acyloxy group is a common metabolic pathway for many prodrugs. The cleavage of the acetyl group from this compound would release acetic acid, a readily metabolizable small molecule.

Ethyl Esters: The ethyl ester group is also a common target for esterases, leading to the formation of ethanol and the corresponding carboxylic acid. The metabolism of ethyl-containing compounds via ester hydrolysis is a well-established pathway.

By comparing the structural features of this compound with these classes of compounds, it can be inferred that its biotransformation will be rapid and primarily driven by esterase-mediated hydrolysis. The presence of two distinct ester groups may lead to a complex mixture of metabolites, with the relative rates of hydrolysis at each position depending on the specific enzymes involved.

Advanced Analytical Methodologies for the Detection and Quantification of 3 Acetyloxy 4 Ethoxy 4 Oxobutanoic Acid in Research Samples

Liquid Chromatography (LC) Method Development

Liquid chromatography stands as a primary tool for the analysis of non-volatile and thermally labile compounds like 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid. The development of a robust LC method hinges on the selection of an appropriate separation mode, stationary phase, and mobile phase composition to achieve optimal resolution and sensitivity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of moderately polar to non-polar compounds. nih.gov For a molecule like this compound, a C18 column is a common choice for the stationary phase due to its versatility and ability to separate a wide range of compounds. nih.gov The mobile phase typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net

Due to the presence of a carboxylic acid group, the pH of the mobile phase is a critical parameter. Operating at a pH below the pKa of the carboxylic acid (typically around 3-5) will suppress its ionization, leading to better retention on the non-polar stationary phase and improved peak shape. uran.uajmchemsci.com Acidic modifiers like formic acid or phosphoric acid are often added to the mobile phase to control the pH. nih.govuran.ua For instance, a simple isocratic method for a similar dicarboxylic acid, [1,1'-Biphenyl]-4,4'-dicarboxylic acid, utilizes a mobile phase of acetonitrile, water, and phosphoric acid. nih.gov For mass spectrometry compatibility, volatile acids like formic acid are preferred. nih.gov

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities and to ensure that more retained compounds are eluted in a reasonable time with good peak shape.

Table 1: Illustrative RP-HPLC Method Parameters for Dicarboxylic Acid Monoester Analysis

| Parameter | Condition | Reference |

| Column | C18, 150 x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Gradient | 5% B to 95% B in 20 min | forensicrti.org |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 30 °C | nih.gov |

| Detection | UV at 210 nm or MS | researchgate.netnih.gov |

| Note: This table provides a representative method based on the analysis of similar compounds and would require optimization for this compound. |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

For highly polar compounds that show poor retention in RP-HPLC, hydrophilic interaction liquid chromatography (HILIC) offers a powerful alternative. google.comchromatographyonline.com HILIC utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. google.comchromatographyonline.com Water in the mobile phase forms a water-rich layer on the stationary phase, and analyte retention is based on partitioning between this layer and the bulk mobile phase. chromatographyonline.com

The analysis of acetylated and other organic acids has been successfully demonstrated using HILIC. jmaterenvironsci.com The elution order in HILIC is generally opposite to that in RP-HPLC, with more polar compounds being more strongly retained. chromatographyonline.com The mobile phase in HILIC typically contains a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297), to control the pH and ionic strength, which significantly influences the retention and selectivity. For acidic compounds, adjusting the mobile phase pH can alter their ionization state and, consequently, their hydrophilicity and retention.

Table 2: Exemplary HILIC Method Parameters for Polar Organic Acid Analysis

| Parameter | Condition | Reference |

| Column | ZIC®-HILIC, 150 x 2.1 mm, 3.5 µm | |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | |

| Mobile Phase B | Acetonitrile | |

| Isocratic Elution | 80% B | |

| Flow Rate | 0.3 mL/min | |

| Column Temperature | 40 °C | |

| Detection | MS/MS | |

| Note: This table illustrates a potential starting point for HILIC method development for this compound, based on established methods for similar analytes. |

Gas Chromatography (GC) Method Development for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its polarity and low volatility. Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile derivative.

Common derivatization strategies for carboxylic acids include silylation and esterification. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Esterification, for example, with an alcohol in the presence of an acid catalyst, can also be employed.

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. google.com The separation is based on the boiling points and interactions of the derivatives with the stationary phase.

Table 3: Representative GC-MS Method Parameters for Derivatized Organic Acids

| Parameter | Condition | Reference |

| Derivatization Reagent | BSTFA with 1% TMCS | |

| Reaction Conditions | 70 °C for 60 min | |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | google.com |

| Carrier Gas | Helium at 1 mL/min | |

| Oven Program | 70 °C (1 min), then 10 °C/min to 280 °C (5 min) | |

| Injector Temperature | 250 °C | |

| Detection | Mass Spectrometry (MS) | |

| Note: This table outlines a general approach for the GC-MS analysis of derivatized this compound, which would need to be optimized. |

Integration of Chromatographic Separations with Mass Spectrometry (LC-MS, GC-MS)

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both quantification and structural confirmation of analytes in complex mixtures.

Optimization of Ionization Modes and Mass Spectrometric Parameters

For LC-MS analysis of this compound, electrospray ionization (ESI) is the most suitable ionization technique. Given the presence of the carboxylic acid, negative ion mode ESI ([M-H]⁻) is generally preferred as it readily deprotonates. uran.uanih.gov However, positive ion mode ([M+H]⁺ or [M+Na]⁺) can also be explored. Optimization of ESI parameters is crucial for achieving maximum sensitivity. These parameters include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.

In GC-MS, electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that is highly reproducible and useful for library matching.

For quantitative analysis using tandem mass spectrometry (MS/MS), selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed. This involves selecting a specific precursor ion (the molecular ion or a primary fragment) and monitoring one or more of its characteristic product ions generated through collision-induced dissociation (CID). This technique offers high selectivity and sensitivity. The selection of precursor-product ion transitions and the optimization of collision energy are critical steps in method development. For dicarboxylic acid monoesters, fragmentation pathways often involve the loss of the alcohol and decarboxylation. forensicrti.org

Table 4: Potential LC-MS/MS Transitions for a Dicarboxylic Acid Monoester (Illustrative)

| Compound Type | Precursor Ion (m/z) | Product Ion (m/z) | Annotation | Reference |

| Dicarboxylic Acid Monoester | [M-H]⁻ | [M-H-ROH]⁻ | Loss of alcohol | forensicrti.org |

| Dicarboxylic Acid Monoester | [M-H]⁻ | [M-H-CO₂]⁻ | Decarboxylation | forensicrti.org |

| Dicarboxylic Acid Monoester | [M+H]⁺ | [M+H-H₂O]⁺ | Loss of water | |

| Note: The exact m/z values would depend on the specific compound. This table is for illustrative purposes based on known fragmentation of similar structures. |

Data Processing and Metabolite Identification in Complex Mixtures

The analysis of complex samples generates large and intricate datasets. Specialized software is essential for processing this data, which includes steps like peak detection, deconvolution, alignment, and quantification. Several software packages are available for processing LC-MS and GC-MS data, such as MAVEN, XCMS, and MetaboAnalyst. google.comjmaterenvironsci.com

Metabolite identification is a significant challenge in untargeted analysis. The primary approach for identifying a known compound like this compound is to compare its retention time and mass spectrum (including MS/MS fragmentation pattern) with that of an authentic chemical standard.

In cases where a standard is not available, tentative identification can be made by matching the experimental mass spectrum against spectral libraries (e.g., NIST, MassBank). High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to predict the elemental composition of the molecule and its fragments, further aiding in identification. For unknown metabolites in complex mixtures, various software tools can assist in interpreting fragmentation patterns and proposing candidate structures.

A typical data processing workflow involves:

Raw Data Import: Loading the raw data files from the instrument.

Peak Picking and Filtering: Identifying and filtering chromatographic peaks from the background noise.

Retention Time Alignment: Correcting for shifts in retention time across different samples.

Peak Integration: Calculating the area or height of each chromatographic peak for quantification.

Compound Identification: Matching experimental data against libraries or standards.

Statistical Analysis: Performing statistical tests to identify significant differences between sample groups. google.com

Method Validation for Reproducibility, Sensitivity, and Selectivity in Research Contexts

The validation of analytical methods is a critical prerequisite for the generation of reliable and interpretable data in scientific research. For a compound such as this compound, rigorous validation ensures that the chosen analytical technique can consistently and accurately measure the analyte in the complex matrices often encountered in research samples. This process focuses on several key performance characteristics, most notably reproducibility, sensitivity, and selectivity, which are essential for guaranteeing the integrity of research findings.

Reproducibility in the context of an analytical method refers to the consistency of results obtained from replicate measurements under specified conditions. This is typically assessed through intra-day and inter-day precision studies. Intra-day precision evaluates the consistency of results within a single day of analysis, while inter-day precision assesses the variability across different days, often involving different analysts or equipment. The precision is usually expressed as the relative standard deviation (RSD), with lower RSD values indicating higher reproducibility. For bioanalytical methods, an RSD of less than 15% is generally considered acceptable.

Sensitivity of an analytical method is defined by its ability to detect and quantify small amounts of the target analyte. This is characterized by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD represents the lowest concentration of an analyte that the analytical instrument can reliably distinguish from a blank sample, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. mdpi.com High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for achieving low LOD and LOQ values, often in the nanomolar or low nanogram per milliliter range, which is crucial for studies involving trace-level analysis. nih.govresearchgate.net

Selectivity , also referred to as specificity, is the method's ability to accurately measure the analyte of interest, this compound, without interference from other components in the sample matrix. researchgate.net This is particularly important in complex biological samples where numerous endogenous and exogenous compounds may be present. The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions that are unique to the target analyte. google.com This technique minimizes the likelihood of co-eluting compounds confounding the analytical results.

The following table provides representative data from the validation of a hypothetical HPLC-MS/MS method for the quantification of this compound in a research sample, illustrating the typical acceptance criteria for such a method.

Table 1: Method Validation Parameters for the Quantification of this compound

| Validation Parameter | Measurement | Result | Acceptance Criteria |

|---|---|---|---|

| Reproducibility | Intra-day Precision (n=6) | 3.5% RSD | <15% RSD |

| Inter-day Precision (n=18 over 3 days) | 6.8% RSD | <15% RSD | |

| Sensitivity | Limit of Detection (LOD) | 0.5 ng/mL | S/N Ratio > 3 |

| Limit of Quantification (LOQ) | 1.5 ng/mL | S/N Ratio > 10 | |

| Selectivity | Blank Sample Analysis | No interfering peaks at the analyte retention time | No significant interferences |

| Linearity | Calibration Curve Range | 1.5 - 1000 ng/mL | - |

| Correlation Coefficient (r²) | 0.998 | >0.99 | |

| Accuracy | Recovery | 95.2% - 103.5% | 85% - 115% |

The data in this table exemplify a robust and reliable analytical method. The low RSD values for precision, the low LOD and LOQ for sensitivity, and the high correlation coefficient for linearity all point to a method that is well-suited for the demanding requirements of research applications. The high degree of accuracy, as indicated by the recovery values, further underscores the method's capability to provide trustworthy quantitative data for this compound.

Research Applications and Mechanistic Insights of 3 Acetyloxy 4 Ethoxy 4 Oxobutanoic Acid

Role as a Biochemical Reagent in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, chemical reagents are essential for tasks such as protein modification, labeling, and quantification. The structure of 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid suggests its potential as a biochemical reagent, particularly in the context of protein acetylation studies. nih.govcreative-proteomics.com

Protein acetylation is a crucial post-translational modification (PTM) that influences a wide range of cellular processes. creative-proteomics.com The acetyl group of this compound could potentially be transferred to proteins, specifically to the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein. This reaction would be analogous to the function of other acetylating agents used in proteomics.

One potential application is in "acetyl-proteomics" workflows, which aim to identify and quantify acetylated proteins and their modification sites. creative-proteomics.com In such a workflow, a cell lysate could be treated with this compound. The acetylated proteins could then be enriched, for example, by using an antibody that recognizes the newly introduced acetyl group or a related tag. Subsequent analysis by mass spectrometry would allow for the identification of the acetylated proteins and the precise location of the modification. nih.govcreative-proteomics.com

Furthermore, by synthesizing an isotopically labeled version of this compound (e.g., with ¹³C or ²H in the acetyl group), it could be used as a reagent for quantitative proteomics. In a typical experiment, one cell population could be treated with the "light" (unlabeled) reagent, and another with the "heavy" (labeled) reagent. After mixing the samples, the relative abundance of acetylated peptides can be determined by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrometer. nih.gov

Table 1: Potential Application in a Quantitative Acetyl-Proteomics Experiment

| Step | Description |

| 1. Sample Preparation | Two distinct cell populations (e.g., control vs. treated) are lysed. |

| 2. Labeling | One lysate is treated with "light" this compound, and the other with a "heavy" isotopic variant. |

| 3. Protein Digestion | Proteins from both samples are combined and digested into smaller peptides using an enzyme like trypsin. |

| 4. Enrichment | Peptides containing the acetyl modification are selectively isolated. |

| 5. Mass Spectrometry | The enriched peptides are analyzed by LC-MS/MS to identify the sequences and quantify the relative abundance based on the light/heavy peak intensity ratios. |

The efficiency of acetylation can be influenced by the reactivity of the acetylating agent. The acyloxy group in this compound could act as a leaving group, facilitating the transfer of the acetyl moiety to nucleophilic sites on proteins. nih.gov

Utilization as a Synthetic Intermediate in the Construction of Complex Molecules

The structural motifs present in this compound make it a potentially valuable building block in organic synthesis for the construction of more complex molecules, including heterocyclic compounds and derivatives of biologically active agents. google.commdpi.com

The presence of a carboxylic acid and an ester group on a butanoic acid framework provides multiple reactive sites that can be selectively manipulated. For instance, the carboxylic acid can be activated and reacted with amines to form amides, a common linkage in many pharmaceuticals. nih.gov The ester group, on the other hand, could be hydrolyzed to reveal a second carboxylic acid, or it could be subjected to transesterification reactions. beilstein-journals.orgnih.gov

A key potential application lies in the synthesis of heterocyclic compounds. Dicarboxylic acids and their derivatives are known precursors for various ring systems. researchgate.netuobaghdad.edu.iq For example, condensation reactions involving the two carbonyl groups of a succinic acid derivative (which this compound is) with hydrazines or other binucleophiles can lead to the formation of five- or six-membered rings. The acetyl group could also participate in or be used to protect a hydroxyl group during a synthetic sequence.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Type |

| Carboxylic Acid | Amide coupling | Amides |

| Esterification | Diesters | |

| Reduction | Diols | |

| Ethyl Ester | Hydrolysis | Dicarboxylic acid |

| Transesterification | Different esters | |

| Aminolysis | Amides | |

| Acetyl Group | Hydrolysis | Hydroxy acid |

| Combined Reactivity | Cyclization with binucleophiles | Heterocycles (e.g., pyridazinones, pyrazolidinediones) |

The selective modification of one functional group while preserving the others is a cornerstone of modern organic synthesis. The differential reactivity of the carboxylic acid and the ethyl ester in this compound could be exploited to achieve regioselective transformations, a desirable feature in the synthesis of complex natural products and medicinal agents. google.comnih.gov

Mechanistic Probing in Biological Systems (e.g., as a substrate or product in enzymatic assays)

The structure of this compound suggests its potential use in mechanistic studies of enzymes, particularly hydrolases such as esterases and lipases. nih.govmdpi.comsemanticscholar.org These enzymes catalyze the hydrolysis of ester bonds, and this compound offers two distinct ester linkages: the ethyl ester and the acetyloxy group.

This molecule could serve as a substrate in enzymatic assays to characterize the activity and specificity of esterases. By monitoring the rate of hydrolysis of either the ethyl ester or the acetyl group, researchers could gain insights into the enzyme's substrate preference. For instance, the release of ethanol (B145695), acetic acid, or the dicarboxylic acid product could be monitored over time using techniques like HPLC, GC-MS, or spectrophotometric methods coupled to a secondary reaction. researchgate.net

The enzymatic hydrolysis of dicarboxylic acid esters can be enantioselective, providing a means to produce chiral molecules. nih.govmdpi.com If an enzyme selectively hydrolyzes one enantiomer of a racemic mixture of this compound, it would result in the formation of an enantioenriched carboxylic acid and the unreacted ester, which would also be enantioenriched. This approach is widely used in biocatalysis for the synthesis of chiral building blocks. mdpi.com

Table 3: Hypothetical Parameters from an Enzymatic Assay with this compound

| Enzyme | Substrate Moiety Cleaved | Michaelis Constant (Kₘ) | Catalytic Rate Constant (kₖₐₜ) |

| Esterase A | Ethyl ester | Hypothetical: 50 µM | Hypothetical: 10 s⁻¹ |

| Esterase B | Acetyl group | Hypothetical: 100 µM | Hypothetical: 5 s⁻¹ |

| Lipase (B570770) C | Ethyl ester (enantioselective) | Hypothetical: 75 µM | Hypothetical: 2 s⁻¹ |